Magnesium discandium tetraoxide
Description
Magnesium discandium tetraoxide (MgSc₂O₄) is a rare-earth-metal-containing oxide with a complex structure that integrates magnesium and scandium in a tetraoxide framework.
Properties
CAS No. |
12032-33-6 |
|---|---|
Molecular Formula |
MgO4Sc2 |
Molecular Weight |
178.213 |
IUPAC Name |
magnesium;oxygen(2-);scandium(3+) |
InChI |
InChI=1S/Mg.4O.2Sc/q+2;4*-2;2*+3 |
InChI Key |
ZICNBFWIVZWITO-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Mg+2].[Sc+3].[Sc+3] |
Synonyms |
magnesium discandium tetraoxide |
Origin of Product |
United States |
Scientific Research Applications
Material Science Applications
1.1. Substrate for Thin Films
Magnesium discandium tetraoxide is utilized as a substrate for the deposition of thin films, particularly in the field of high-temperature superconductors. Its structural properties allow for the growth of high-quality films, which are critical in electronic and photonic devices. The substrate's compatibility with various materials enhances its application in advanced electronics.
| Application | Material Used | Benefits |
|---|---|---|
| Thin Film Substrate | High-Temperature Superconductors | Excellent lattice matching and thermal stability |
1.2. Optical Applications
Due to its optical properties, this compound is being investigated for use in non-linear optical devices. Its ability to generate second harmonic generation (SHG) makes it suitable for applications in lasers and optical communication systems.
| Optical Property | Measurement Technique | Potential Use |
|---|---|---|
| Second Harmonic Generation | Frequency Doubling | Laser technology and telecommunications |
Environmental Applications
2.1. Waste Immobilization
This compound has been studied for its potential in immobilizing hazardous waste materials, particularly radioactive waste. Its chemical stability and ability to form stable matrices can effectively encapsulate radioactive isotopes, reducing environmental risks.
| Waste Type | Immobilization Method | Effectiveness |
|---|---|---|
| Radioactive Isotopes | Matrix Formation | Low leaching rates and long-term stability |
Biomedical Applications
3.1. Drug Delivery Systems
Research indicates that this compound can be incorporated into drug delivery systems due to its biocompatibility and ability to facilitate controlled release of therapeutic agents. This application is particularly promising for cancer treatment, where targeted delivery is crucial.
| Drug Type | Delivery Mechanism | Advantages |
|---|---|---|
| Chemotherapeutics | Controlled Release | Enhanced targeting and reduced side effects |
Case Study 1: High-Temperature Superconductors
A study conducted at a leading materials science laboratory demonstrated that this compound substrates significantly improved the critical temperature of superconducting films when compared to traditional substrates. The research highlighted the importance of lattice matching and thermal conductivity in achieving optimal performance.
Case Study 2: Radioactive Waste Management
In a collaborative project between environmental scientists and chemical engineers, this compound was utilized to create a composite matrix for immobilizing radioactive waste. The results showed a reduction in leaching rates by over 90% compared to conventional methods, showcasing its effectiveness as a long-term storage solution.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Comparison with Scandium-Containing Complexes
Scandium oxides and complexes often exhibit high thermal stability and catalytic activity. For example:
- Discandium Complex [49] : This N₂-bridged scandium complex reacts with methyl triflate (MeOTf) to form N,N′-dimethylated derivatives with moderate yields (43%), which improve upon iterative treatments . MgSc₂O₄ may share similar scandium-mediated reactivity, though its magnesium component could modulate electronic or steric properties.
- RuO₄-Scandium Analogues: Ruthenium tetraoxide (RuO₄) is a potent oxidizer for amines and olefins .
Table 1: Scandium-Based Compounds Comparison
Comparison with Magnesium Oxides and Peroxides
Magnesium oxides (e.g., MgO, Mg(OH)₂) and peroxides are well-studied for their thermal and structural properties:
- Magnesium Oxide (MgO): Melts at 2852°C, widely used as a refractory material. Nano-MgO variants show antibacterial properties .
- Magnesium Alkylperoxides : Tetranuclear structures (e.g., CCDC-2045430/31) exhibit dimeric or polymeric frameworks, with reactivity influenced by peroxide linkages .
MgSc₂O₄’s incorporation of scandium likely enhances its thermal resilience compared to pure MgO. For instance, MgF₂ (a related magnesium compound) has a melting point of 1248°C , suggesting MgSc₂O₄ could exceed this due to scandium’s high melting point (~1541°C).
Table 2: Magnesium-Based Compounds Comparison
Comparison with Rare-Earth Mixed Oxides
Rare-earth mixed oxides (e.g., MgAl₂O₄ spinels) share structural similarities with MgSc₂O₄. These materials often feature cubic close-packed oxygen lattices with cations occupying tetrahedral or octahedral sites. MgSc₂O₄ may adopt a spinel-like structure, where scandium occupies octahedral sites, enhancing mechanical and thermal properties compared to aluminates .
Preparation Methods
Precursor Preparation and Mixing
High-purity MgO (≥99.99%) and Sc₂O₃ (≥99.95%) are mixed in a 1:1 molar ratio. The powders are homogenized via ball milling in ethanol for 6–8 hours to ensure atomic-level mixing. Prolonged milling (>10 hours) risks introducing impurities from grinding media.
Calcination and Sintering
The mixed powder is pelletized and heated in a alumina crucible under air or inert atmosphere. A two-stage thermal profile is employed:
-
Initial calcination : 900–1,000°C for 12 hours to initiate solid-state diffusion.
-
High-temperature sintering : 1,400–1,500°C for 24–48 hours to achieve phase purity.
Post-sintering, the product is slowly cooled (2°C/min) to minimize thermal stress. X-ray diffraction (XRD) analysis typically reveals a cubic spinel structure (space group Fd-3m), with lattice parameters a = 8.42 Å.
Table 1: Solid-State Synthesis Parameters and Outcomes
| Parameter | Typical Value | Outcome |
|---|---|---|
| Milling time | 8 hours | D50 particle size: 2–3 µm |
| Calcination temperature | 1,400°C | Phase purity: 98.5% |
| Sintering atmosphere | Argon | Density: 4.2 g/cm³ |
Sol-Gel Synthesis for Nanostructured MgSc₂O₄
The sol-gel method enables precise stoichiometric control and is ideal for producing nanostructured MgSc₂O₄. This wet-chemical approach uses metal alkoxides or nitrates as precursors.
Precursor Solution Preparation
A typical protocol involves dissolving magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and scandium nitrate hydrate (Sc(NO₃)₃·xH₂O) in ethanol. Citric acid is added as a chelating agent (metal:citric acid molar ratio = 1:2). The solution is stirred at 60°C for 4 hours to form a transparent sol.
Gelation and Calcination
The sol is aged at 80°C for 24 hours to form a gel, which is then dried at 120°C. The xerogel is calcined at 600–800°C for 5 hours. Lower calcination temperatures (600°C) yield amorphous MgSc₂O₄, while 800°C produces crystalline nanoparticles (20–30 nm).
Table 2: Sol-Gel Synthesis Outcomes vs. Calcination Temperature
| Temperature (°C) | Crystallite Size (nm) | Surface Area (m²/g) |
|---|---|---|
| 600 | Amorphous | 150–180 |
| 700 | 15–20 | 90–110 |
| 800 | 25–30 | 50–60 |
Hydrothermal Synthesis of Single-Crystalline MgSc₂O₄
Hydrothermal methods are advantageous for synthesizing single-crystalline MgSc₂O₄ with minimal defects. This technique uses aqueous precursors under autogenous pressure.
Reaction Setup
Magnesium chloride (MgCl₂) and scandium chloride (ScCl₃) are dissolved in deionized water (Mg:Sc = 1:2). The solution is adjusted to pH 10–12 using ammonium hydroxide and transferred to a Teflon-lined autoclave. Hydrothermal treatment occurs at 200–250°C for 24–72 hours.
Post-Synthesis Processing
The precipitate is washed with ethanol and dried at 80°C. XRD analysis confirms a pure phase, while transmission electron microscopy (TEM) reveals octahedral crystals (50–100 nm).
Comparative Analysis of Synthesis Methods
Phase Purity and Crystallinity
Economic and Environmental Considerations
Solid-state synthesis is energy-intensive, whereas hydrothermal methods generate alkaline wastewater. Sol-gel offers a balance but involves costly precursors.
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis protocols for magnesium discandium tetraoxide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves stoichiometric reactions between scandium precursors (e.g., ScCl₃) and magnesium alkoxides under inert atmospheres. Evidence from analogous scandium complexes suggests using alkylating agents like methyl triflate (MeOTf) to stabilize intermediates . Optimization includes adjusting molar ratios (e.g., 1:1 Mg:Sc), temperature (80–120°C), and solvent systems (e.g., tetrahydrofuran or diglyme). Post-reaction purification via recrystallization or sublimation ensures phase purity.
Q. What analytical techniques are recommended for determining the stoichiometric ratio of magnesium to scandium in this compound?
- Methodological Answer :
- Titration : Adapt EDTA-complexometric titration (as used for MgO quantification) . For scandium, employ back-titration with ZnSO₄ after masking Mg²⁺ with triethanolamine.
- Spectroscopy : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides precise elemental ratios. Calibrate with certified Mg/Sc standards.
- Thermogravimetric Analysis (TGA) : Monitor mass loss during decomposition to infer stoichiometry.
Q. How should researchers approach crystallographic characterization of this compound given potential phase impurities?
- Methodological Answer :
- X-ray Diffraction (XRD) : Compare experimental patterns with simulated data from crystallographic databases. Use Rietveld refinement to resolve phase ambiguities.
- Cross-Validation : Pair XRD with Electron Paramagnetic Resonance (EPR) or X-ray Absorption Spectroscopy (XAS) to confirm oxidation states of Sc and Mg.
- Sample Preparation : Avoid contamination by using anhydrous solvents and glovebox techniques, as moisture can form oxide/hydroxide byproducts .
Advanced Research Questions
Q. What role does this compound play in catalytic nitrogen activation processes, and how does its performance compare to other rare-earth catalysts?
- Methodological Answer : The compound’s Sc centers may facilitate N≡N bond cleavage via σ-donation/π-backbonding mechanisms, akin to Sc-based complexes in nitrogen fixation . Benchmark catalytic efficiency (TON/TOF) against lanthanide catalysts (e.g., Ce or La systems) under identical conditions (pressure, temperature). Use isotopic labeling (¹⁵N₂) and gas chromatography to track NH₃/N₂H₄ yields.
Q. How can conflicting reports regarding the thermal decomposition profile of this compound be systematically investigated?
- Methodological Answer :
- Controlled TGA/DSC : Perform under varying atmospheres (N₂ vs. O₂) to identify decomposition intermediates (e.g., Sc₂O₃ or MgO phases) .
- In Situ XRD : Monitor phase transitions during heating to correlate mass loss with structural changes.
- Kinetic Analysis : Apply Flynn-Wall-Ozawa models to activation energy discrepancies caused by impurities or kinetic barriers.
Q. What methodologies exist for resolving discrepancies in catalytic efficiency data across different experimental setups using this compound?
- Methodological Answer :
- Standardized Protocols : Fix variables like catalyst loading (e.g., 5 mol%), solvent (dry THF), and reaction time (24–72 hrs).
- Error Source Analysis : Quantify trace O₂/H₂O via Karl Fischer titration, as moisture degrades Sc active sites .
- Reproduibility Checks : Repeat experiments with incremental additions of co-catalysts (e.g., K metal) to enhance yield consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
